molecular formula C13H14ClF2NO2 B4179597 4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine

4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine

Cat. No. B4179597
M. Wt: 289.70 g/mol
InChI Key: KYLLOAGEXHTFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine, also known as CDM, is a chemical compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine has been studied for its potential applications in a wide range of scientific research areas, including cancer research, neurobiology, and drug discovery. In cancer research, 4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In neurobiology, 4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine has been studied for its potential as a tool for studying the function of ion channels in neurons. In drug discovery, 4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine has been used as a starting point for the development of new drugs targeting specific proteins.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. Specifically, 4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine has been shown to bind to a specific region of the protein Hsp90, which is involved in the folding and stabilization of other proteins. By inhibiting the function of Hsp90, 4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine can disrupt the stability of other proteins and lead to cell death.
Biochemical and Physiological Effects
4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the disruption of ion channel function in neurons, and the inhibition of protein folding and stabilization in cells. In addition, 4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine has been shown to have low toxicity in animal studies, suggesting that it may be a safe and effective tool for scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine for lab experiments is its specificity for Hsp90 and other target proteins. This specificity allows researchers to study the function of specific proteins in cells and tissues, which can be useful for drug discovery and other applications. However, one limitation of 4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine is that it can be difficult to synthesize and purify, which can limit its availability for research.

Future Directions

There are many potential future directions for research on 4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine, including the development of new drugs based on its structure, the study of its effects on other proteins and cell types, and the exploration of its potential as a tool for studying protein-protein interactions in cells. In addition, further studies are needed to fully understand the mechanism of action of 4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine and its potential applications in scientific research.

properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF2NO2/c1-7-5-17(6-8(2)19-7)13(18)9-3-11(15)12(16)4-10(9)14/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLLOAGEXHTFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4,5-difluorophenyl)(2,6-dimethylmorpholin-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.